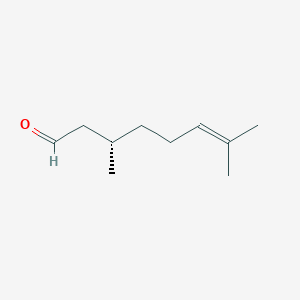
4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is a chemical compound that is commonly used in scientific research applications. It is a diazonium salt that is used as a reagent for the synthesis of a wide range of organic compounds.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is based on its ability to act as a diazonium salt. It reacts with a wide range of nucleophiles, such as amines, phenols, and thiols, to form azo compounds. This reaction is often used in the synthesis of dyes and pigments.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and used only in a well-ventilated area.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and is a useful reagent for the preparation of azo compounds. However, it is important to note that it is a toxic compound and should be handled with care.
未来方向
There are several future directions for research on 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride. One potential area for research is the development of new methods for the synthesis of this compound. Another area of research could be the investigation of its potential as a reagent for the preparation of new types of azo dyes and pigments. Additionally, further research could be done to explore the potential toxicological effects of this compound and to develop methods for its safe handling and disposal.
Conclusion
In conclusion, 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is a versatile compound that is commonly used in scientific research applications. Its mechanism of action is based on its ability to act as a diazonium salt, and it is used in the synthesis of a wide range of organic compounds. While it has several advantages for lab experiments, it is important to handle it with care due to its toxic nature. There are several future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential as a reagent for the preparation of new types of azo dyes and pigments.
合成方法
The synthesis of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride can be achieved by diazotizing 4-(2-hydroxyethyl(methyl)amino)aniline with sodium nitrite in hydrochloric acid and then adding zinc chloride. The resulting compound is a yellowish-orange powder that is soluble in water.
科学研究应用
4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is commonly used as a reagent in organic synthesis, especially in the synthesis of azo dyes and pigments. It is also used in the preparation of aryl diazonium salts, which are important intermediates in organic synthesis.
属性
CAS 编号 |
15631-71-7 |
|---|---|
产品名称 |
4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride |
分子式 |
C9H12Cl3N3OZn |
分子量 |
349.9 g/mol |
IUPAC 名称 |
zinc;4-[2-hydroxyethyl(methyl)amino]benzenediazonium;trichloride |
InChI |
InChI=1S/C9H12N3O.3ClH.Zn/c1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;/h2-5,13H,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
PEWISOHEOXKHCY-UHFFFAOYSA-K |
SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
规范 SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
其他 CAS 编号 |
24858-54-6 15631-71-7 |
同义词 |
4-[(2-hydroxyethyl)methylamino]benzenediazonium trichlorozincate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















